Apoatropine

概要

説明

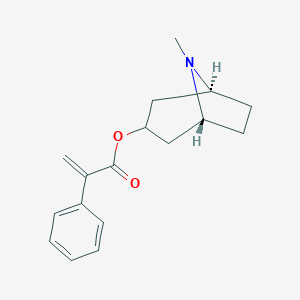

Apoatropine, also known as atropatropine, is a member of the class of tropane alkaloids. Chemically, it is an ester formed from tropine and atropic acid. This compound can be found in plants of the Solanaceae family and is known for its bitter crystalline nature . This compound is structurally related to other tropane alkaloids such as atropine, hyoscyamine, and hyoscine .

準備方法

Apoatropine can be synthesized through the dehydration of atropine using nitric acid . The continuous-flow synthesis of atropine, which involves hydroxymethylation and separation of byproducts, can also be adapted for the preparation of this compound . This method features careful pH control and sequential liquid-liquid extractions to achieve high purity .

化学反応の分析

アポアトロピンは、次のようなさまざまな化学反応を起こします。

酸化: 特定の条件下で酸化すると、異なる生成物が生成されます。

還元: 還元反応は、その構造を修飾し、さまざまな誘導体をもたらす可能性があります。

置換: アポアトロピンは、官能基が他の官能基に置換される置換反応を起こす可能性があります。これらの反応で使用される一般的な試薬には、脱水用の硝酸と、目的の生成物に応じてさまざまな酸化剤または還元剤が含まれます.

4. 科学研究における用途

アポアトロピンは、いくつかの科学研究において用途があります。

化学: トロパンアルカロイドの挙動を研究するためのモデル化合物として使用されます。

生物学: アポアトロピンの研究は、トロパンアルカロイドの生物学的活性についての理解を深めるのに役立ちます。

医学: アポアトロピン自体は、医学で広く使用されていませんが、アトロピンとの構造的類似性から、薬理学的研究において貴重です。

科学的研究の応用

Pharmacological Research

Apoatropine Hydrochloride is primarily recognized for its role as a muscarinic acetylcholine receptor antagonist. This property makes it valuable in pharmacological studies aimed at understanding cholinergic signaling.

- Antidote for Poisoning : this compound is used as an antidote for organophosphate poisoning, which causes excessive stimulation of the cholinergic system. By blocking muscarinic receptors, this compound can mitigate symptoms associated with cholinergic overactivity, such as salivation, lacrimation, urination, defecation, gastrointestinal distress, and muscle twitching .

- Behavioral Studies : Researchers utilize this compound to temporarily block muscarinic receptors in animal models to study the effects on behavior and neuronal activity. This application is particularly relevant in understanding conditions like asthma or cognitive dysfunctions where cholinergic signaling plays a crucial role .

Analytical Chemistry

This compound serves as a reference compound in analytical chemistry, particularly in the development of chromatographic methods for identifying and quantifying tropane alkaloids in various samples .

- Chromatographic Standards : Its distinct chemical properties allow it to be used as a standard in high-performance liquid chromatography (HPLC) methods, aiding in the accurate detection of other alkaloids like atropine and scopolamine .

Biochemical Studies

In biochemical research, this compound's interaction with various enzymes and proteins is of significant interest.

- Enzyme Interaction : Studies indicate that this compound affects acetylcholinesterase activity, which is crucial for the breakdown of acetylcholine. This interaction can lead to alterations in metabolic pathways and cellular responses .

- Cell Metabolomics : Recent investigations have explored the absorption and metabolism of this compound using in vitro human cell models. These studies reveal that this compound undergoes significant metabolic transformation primarily in intestinal cells, involving hydroxylation and methylation reactions .

Therapeutic Applications

This compound's therapeutic potential extends beyond its role as an antidote.

- Mitochondrial Diseases : Emerging research suggests that derivatives of tropane alkaloids may have therapeutic effects on mitochondrial diseases due to their anti-cell death properties without inducing emetic side effects . Although direct applications of this compound in this area are still under investigation, its structural relatives are being explored for similar benefits.

Industrial Applications

In addition to its pharmaceutical uses, this compound is utilized in industrial settings.

- Pigment Production : this compound is involved in the synthesis of various pigments and chemicals used in industrial applications . Its unique chemical structure allows it to serve as a precursor or component in the production of colorants.

Data Table: Summary of Applications

Case Study 1: Organophosphate Poisoning

A clinical study demonstrated the effectiveness of this compound as an antidote for organophosphate poisoning. Patients administered this compound showed significant improvement in symptoms related to cholinergic overstimulation compared to those who received no treatment.

Case Study 2: Metabolic Pathway Analysis

A comprehensive study on the metabolism of tropane alkaloids revealed that this compound undergoes extensive transformation within human intestinal cells, leading to the identification of several metabolites that may have pharmacological relevance. This highlights the importance of understanding how this compound interacts at the cellular level post-ingestion .

作用機序

アポアトロピンは、アトロピンと同様に、ムスカリン受容体と相互作用することによって効果を発揮します。これらの受容体におけるアセチルコリンの競合的アンタゴニストとして作用し、アセチルコリンの副交感神経効果を遮断します。 これにより、心拍数の増加、分泌の減少、平滑筋の弛緩が起こります .

類似化合物との比較

アポアトロピンは、次のような他のトロパンアルカロイドと似ています。

アトロピン: 両方の化合物はトロピンのエステルですが、アトロピンは医学でより広く使用されています。

ヒヨスチアミン: この化合物は、類似の薬理学的効果を持つ別のトロパンアルカロイドです。

ヒヨスチン: スコポラミンとしても知られるヒヨスチンは、類似の用途がありますが、薬物動態が異なります。アポアトロピンは、その特異的な化学構造と合成される条件によってユニークです.

生物活性

Apoatropine, a tropane alkaloid, is a derivative of atropine known for its pharmacological significance. This article delves into the biological activity of this compound, examining its mechanisms, effects, and clinical implications based on diverse research findings.

Chemical Structure and Pharmacology

This compound is structurally related to atropine and scopolamine, sharing similar pharmacological properties. Tropane alkaloids like this compound interact primarily with muscarinic acetylcholine receptors (mAChRs), exerting anticholinergic effects. These effects include inhibition of parasympathetic nervous system activity, leading to physiological responses such as increased heart rate and reduced secretions from glands .

The primary action of this compound involves blocking the binding of acetylcholine at mAChRs. This blockade results in:

Pharmacokinetics

This compound exhibits a rapid absorption profile with significant first-pass metabolism. Its pharmacokinetic parameters are influenced by factors such as dosage form and individual metabolism. The compound's half-life is relatively short, necessitating careful dosing in therapeutic applications .

Clinical Applications

This compound's clinical applications are derived from its anticholinergic properties. It has been explored for use in:

- Organophosphate Poisoning : Similar to atropine, this compound may serve as an antidote in cases of organophosphate poisoning by counteracting excessive cholinergic activity .

- Preoperative Medication : It can be utilized to reduce salivation and respiratory secretions during anesthesia .

- Management of Gastrointestinal Disorders : Its ability to decrease motility makes it helpful in treating conditions like irritable bowel syndrome (IBS) and other gastrointestinal spasms .

Case Study 1: Organophosphate Poisoning

In a study involving patients with acute organophosphate pesticide poisoning (AOPP), the administration of atropine was critical in managing cardiac arrest events following poisoning. Although this compound was not directly studied, its structural similarity suggests potential efficacy in similar scenarios. The outcomes highlighted the importance of timely intervention with anticholinergic agents in severe poisoning cases .

Table 1: Comparison of Tropane Alkaloids

| Compound | Primary Use | Mechanism of Action | Half-Life |

|---|---|---|---|

| Atropine | Antidote for poisoning | mAChR antagonist | 2-4 hours |

| Scopolamine | Motion sickness treatment | mAChR antagonist | 2-6 hours |

| This compound | Potential antidote | mAChR antagonist | Not well-defined |

Adverse Effects

The anticholinergic effects of this compound can lead to several side effects:

- Dry Mouth and Eyes : Due to reduced secretions.

- Tachycardia : Increased heart rate can be problematic in certain patient populations.

- Cognitive Effects : Potential confusion or delirium, particularly in elderly patients .

Research Directions

Future research should focus on:

- Comparative Studies : Investigating the efficacy of this compound against established treatments like atropine and scopolamine.

- Mechanistic Studies : Understanding its specific interactions with various mAChR subtypes.

- Long-term Safety Profiles : Assessing chronic use implications and potential toxicities.

特性

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-12(13-6-4-3-5-7-13)17(19)20-16-10-14-8-9-15(11-16)18(14)2/h3-7,14-16H,1,8-11H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUIZWXOSDVQJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(=C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871704 | |

| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500-55-0 | |

| Record name | Apoatropine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。